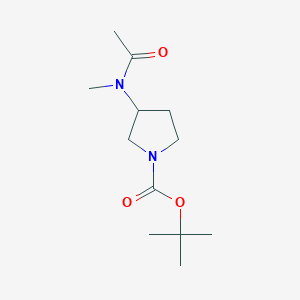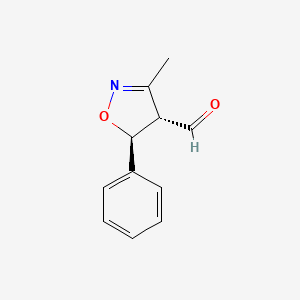
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of an α,β-unsaturated carbonyl compound with a nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as chloramine-T . The reaction is usually carried out under mild conditions, often at room temperature, and yields the desired isoxazole derivative in good quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.
Reduction: Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-methanol.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The isoxazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-phenylisoxazole: Lacks the aldehyde group, resulting in different reactivity and applications.
4,5-dihydroisoxazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.
5-phenyl-4,5-dihydroisoxazole-4-methanol:
Uniqueness
Trans-3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carbaldehyde is unique due to the presence of both the isoxazole ring and the aldehyde group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(4S,5S)-3-methyl-5-phenyl-4,5-dihydro-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)11(14-12-8)9-5-3-2-4-6-9/h2-7,10-11H,1H3/t10-,11+/m0/s1 |
Clave InChI |
ZQYULIXQISCKLV-WDEREUQCSA-N |
SMILES isomérico |
CC1=NO[C@@H]([C@H]1C=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=NOC(C1C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


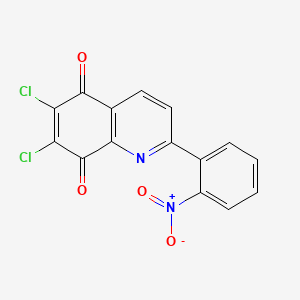
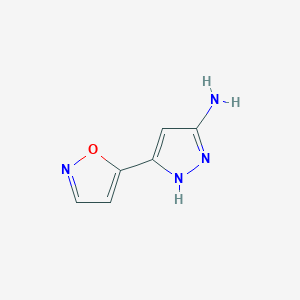
![2-(2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)ethanol](/img/structure/B12878214.png)
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)

![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)

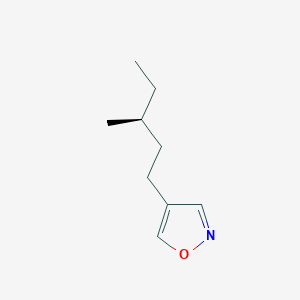
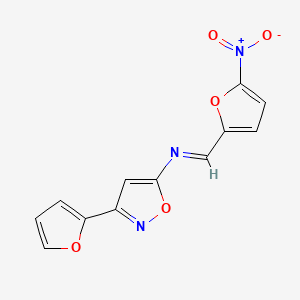
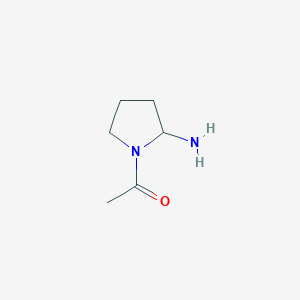
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
